molecular formula C9H18O3 B1585248 Trimethylolpropane monoallyl ether CAS No. 682-11-1

Trimethylolpropane monoallyl ether

Cat. No. B1585248
CAS RN: 682-11-1
M. Wt: 174.24 g/mol
InChI Key: LZDXRPVSAKWYDH-UHFFFAOYSA-N
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Description

Trimethylolpropane Monoallyl Ether (TMPME) is a clear colourless liquid . It is an unsaturated alcohol containing two hydroxyl groups and one double bond . TMPME is mainly used as a crosslinker in automotive coatings and in Silicon chemistry .


Synthesis Analysis

The synthesis of TMPME involves various reactions. One method involves the esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) . Another method involves the Williamson esterification reaction in the presence of trimethylolpropane, sodium hydroxide, and allyl chloride as starting materials .


Molecular Structure Analysis

The molecular structure of TMPME is C9H18O3 . It has a molecular weight of 174.23742 g/mol . The Trimethylolpropane monoallyl ether molecule contains a total of 29 bonds. There are 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 2 hydroxyl groups, 2 primary alcohols, and 1 ether (aliphatic) .


Chemical Reactions Analysis

TMPME can undergo various chemical reactions. For instance, it can be used in the thiol–epoxy click reaction . In this reaction, the thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .


Physical And Chemical Properties Analysis

TMPME is a clear colourless liquid . It has a density of 1.01 g/mL at 25 °C (lit.) . The boiling point is 160 °C/33 mmHg (lit.) . The refractive index is n20/D 1.467 (lit.) .

Scientific Research Applications

  • Electron Spin Resonance Study in Radical Polymerization Trimethylolpropane monoallyl ether (TMP) has been studied using electron spin resonance (ESR) in radical polymerization. The study highlighted the formation of radicals through the addition of hydroxyl radical to TMP and the abstraction of hydrogen from the allylic group of TMP. This research is significant in understanding the reactivity and properties of TMP in radical polymerization processes, particularly with vinyl acetate and methyl acrylate systems (Doi & Rånby, 2007).

  • Optimization of Synthetical Technology A study focused on optimizing the synthesis of trimethylolpropane diallyl ether through the Williamson etherification reaction. By exploring various reaction conditions, such as temperature and the use of different catalysts, the yield of trimethylolpropane diallyl ether was maximized, reaching up to 91.2% under optimal conditions. This research contributes to the efficient production of TMP-related compounds (Gao Jun, 2010).

  • Chemo-enzymatic Epoxidation for Glycidyl Ethers Production A chemo-enzymatic process using Candida antarctica lipase B for the generation of peracid, followed by a Prileshajev epoxidation of allyl ether, was investigated using trimethylolpropane monoallyl ether as a model substrate. This alternative process for producing glycidyl ethers demonstrated a maximal epoxide yield of 77%, offering a less hazardous method compared to traditional approaches (Tufvesson et al., 2008).

  • Development of a New Process for Preparation A new process for preparing trimethylolpropane diallyl ether was developed, achieving high yield and product quality. This study is crucial for industrial applications where high purity and specific product characteristics are required (Feng et al., 2012).

  • Photopolymerization of Polyfunctional 1-Propenyl Ether Systems The cationic photopolymerization of trimethylolpropane tripropenyl ether and its derivatives was investigated, examining the influence of various additives on the polymerization rates and the properties of the resulting networks. This research contributes to understanding the photopolymerization mechanisms of TMP-based compounds (Sangermano et al., 2001).

  • Fluorinated Allyl Ethers for Surface Modification The addition of fluorinated allyl ethers to thiol-ene photocurable systems based on trimethylolpropane triallyl ether significantly altered the surface properties of the films. This study provides insights into the potential use of TMP-based compounds in creating hydrophobic surfaces for various applications (Sangermano et al., 2002).

  • Synthesis of Novel Esters as Potential Lubricants Trimethylolpropane was used in synthesizing new oleic acid-based esters as potential thermally stable biolubricants. This research highlights the versatility of TMP in creating high-performance lubricants with varying properties (Cavalcante et al., 2014).

  • Investigation of Heat Transfer Performance A study on trimethylolpropane tris[poly(propylene glycol), amine terminated] ether-treated graphene nanoplatelet-based water coolants found significant improvements in heat transfer performance. This research demonstrates the potential of TMP-based compounds in enhancing the efficiency of heat transfer systems (Solangi et al., 2016).

properties

IUPAC Name

2-ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-5-12-8-9(4-2,6-10)7-11/h3,10-11H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDXRPVSAKWYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)COCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052674
Record name 2-Allyloxymethyl-2-ethylpropanediol
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]-
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Product Name

Trimethylolpropane monoallyl ether

CAS RN

682-11-1
Record name Trimethylolpropane monoallyl ether
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Record name Trimethylolpropane monoallyl ether
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Record name 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]-
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Record name 2-Allyloxymethyl-2-ethylpropanediol
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Record name 2-allyloxymethyl-2-ethylpropanediol
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Record name TRIMETHYLOLPROPANE MONOALLYL ETHER
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Synthesis routes and methods

Procedure details

1,1,1-Tris(hydroxymethyl)propane (trimethylolpropane) (13.20 g, 110 mmol) (Sigma-Aldrich) and 250 mL of THF were mixed in a 500-mL 3-neck round bottom flask with condensor. KOH (64.5 g 1.01 mol 3.0 equiv. per OH), and tetrabutyl ammonium bromide (TBAB) (0.345 g, 0.923 mol) (Sigma-Aldrich) were added via powder funnel, followed by addition of allyl bromide, (80.0 g, 0.923 mol, 3.0 equiv. per OH) via a 125-mL addition funnel over 10 mins. The reaction was then immediately placed into an oil bath at 70° C. for 24 hours. The reaction was monitored by TLC (110:1 hexanes:ethyl acetate), showing the product spot at Rf=0.4 and no spots for tri-, di-, or mono-allylsubstituted 1,1,1-Tris(hydroxymethyl)propane. The reaction mixture was vacuum-filtered through a 150-mL coarse glass-fritted Büchner funnel. The organic layer was diluted with diethyl ether (2×250 mL). The organic layer was washed with 5% K2CO3 (5×300 mL) and dried over MgSO4. Volatiles were removed by a rotary evaporator (40° C. bath temperature) to yield the trimethylolpropane allyl ether (TMPTAE), (11.95 g; 90% yield); and has the following spectra:
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
64.5 g
Type
reactant
Reaction Step Two
Quantity
0.345 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mono-allylsubstituted 1,1,1-Tris(hydroxymethyl)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
Y Doi - Journal of Polymer Science Part C: Polymer Symposia, 1970 - Wiley Online Library
… The present work deals with radicals from trimethylolpropane monoallyl ether (TMP) produced by applying this technique. TMP is a derivative of ally1 alcohol. It is developed for …
Number of citations: 7 onlinelibrary.wiley.com
H Yuan, X Lu, Z Zeng, J Yang… - Journal of applied …, 2004 - Wiley Online Library
Allyl ether (AE)‐modified unsaturated polyester oligomers were synthesized from polyethylene glycol (PEG), maleic anhydride (MAH), and trimethylolpropane mono allyl ether (TMPAE), …
Number of citations: 29 onlinelibrary.wiley.com
M Johansson, A Hult - Journal of Polymer Science Part A …, 1991 - Wiley Online Library
The effect of allyl ethers on the free radical polymerization of styrene has been studied with respect to chain transfer, copolymerization, and conversion. The studies have been …
Number of citations: 12 onlinelibrary.wiley.com
M Ionescu, A Garcia-Comer, T Spidel… - Journal of …, 2023 - westmont.edu
… -1-allyl ether (GAE) and trimethylolpropane monoallyl ether (TMPAE). Viscosity measurement using … -1-allyl ether (GAE) and trimethylolpropane monoallyl ether (TMPAE) respectively for …
Number of citations: 0 www.westmont.edu
P Tufvesson, D Adlercreutz, S Lundmark… - Journal of Molecular …, 2008 - Elsevier
… In the present work we have evaluated the potential of this chemo-enzymatic approach to epoxidise terminally unsaturated allyl ether using trimethylolpropane monoallyl ether (TMPME) …
Number of citations: 25 www.sciencedirect.com
K Pan, X Zeng, H Li, X Lai - Journal of Adhesion Science and …, 2016 - Taylor & Francis
… Two types of silane oligomers containing vinyl and epoxy group (PTGM and PTGE) as adhesion promoters were synthesized by the reaction of trimethylolpropane monoallyl ether with 3…
Number of citations: 18 www.tandfonline.com
X Zhao, R Jin, Z Niu, Y Gao, S Hu - International Journal of Molecular …, 2023 - mdpi.com
… In this work, 3MCPG, 4,4′-diphenylmethane diisocyanate (MDI), and trimethylolpropane monoallyl ether (TME) were used as raw materials to synthesize MPU. Next, a small-molecular …
Number of citations: 2 www.mdpi.com
P Jankowski, G Rokicki, E Kicko-Walczak - POLIMERY-WARSAW-, 2004 - hero.epa.gov
… Other reagents were as follows: maleic anhydride, phthalic anhydride, trimethylolpropane monoallyl ether and 1,2-propylene glycol. The content of sulfonic monomer in the resin …
Number of citations: 0 hero.epa.gov
J Mindemark, L Imholt, J Montero… - Journal of Polymer …, 2016 - Wiley Online Library
… 20.9 g (120 mmol) of trimethylolpropane monoallyl ether was dissolved in 320 mL of dry dichloromethane (DCM). 24.3 g (150 mmol) of solid 1,1′-carbonyldiimidazole (CDI) was …
Number of citations: 70 onlinelibrary.wiley.com
C Wang, A Yao, Z Zhang, G Xiao, Y Jiang, C Xu… - Fibers and …, 2023 - Springer
… Herein, waterborne polyurethane (WPU) is prepared by introducing C = C bonds into polyurethane (PU) side chains using trimethylolpropane monoallyl ether (TMPME) as a grafting …
Number of citations: 0 link.springer.com

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